

Spectroscopic Characterization of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

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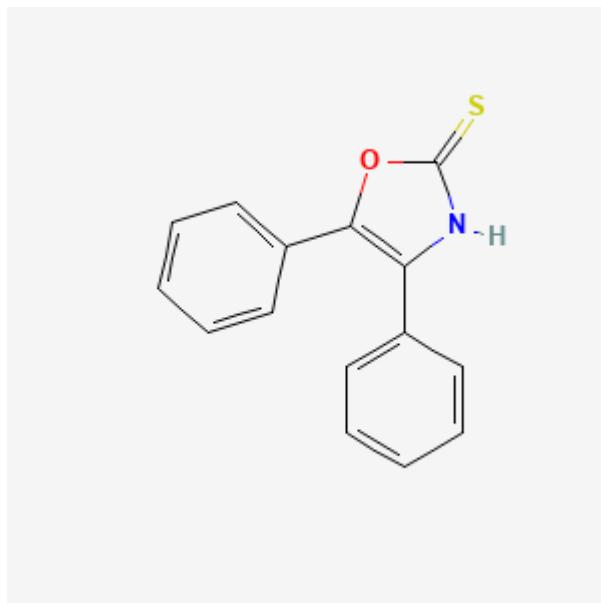
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound **4,5-Diphenyl-4-oxazoline-2-thione**. Due to the limited availability of fully published spectroscopic data for this specific molecule, this guide combines known data with expected values derived from analogous compounds to offer a thorough analytical profile.

Compound Profile

4,5-Diphenyl-4-oxazoline-2-thione is a heterocyclic compound featuring a five-membered oxazoline ring substituted with two phenyl groups and a thione functional group.

Property	Value
IUPAC Name	4,5-diphenyl-3H-1,3-oxazole-2-thione[1]
CAS Number	6670-13-9[1]
Molecular Formula	C ₁₅ H ₁₁ NOS[1]
Molecular Weight	253.32 g/mol [1]
Structure	



Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **4,5-Diphenyl-4-oxazoline-2-thione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally verified NMR data for **4,5-Diphenyl-4-oxazoline-2-thione** is not readily available in the public domain, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.2 - 7.5	Multiplet	Aromatic protons (10H) of the two phenyl groups
~8.0 - 9.0	Broad Singlet	N-H proton of the oxazoline ring

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~180 - 185	C=S (Thione)
~140 - 150	C4 & C5 (Phenyl-substituted carbons on the oxazoline ring)
~125 - 135	Aromatic carbons of the phenyl groups

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H stretching
~3000 - 3100	Medium	Aromatic C-H stretching
~1600, 1490, 1450	Medium to Strong	Aromatic C=C stretching
~1250 - 1350	Strong	C=S stretching (Thione)
~1100 - 1200	Strong	C-O-C stretching of the oxazoline ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
253	High	Molecular ion $[M]^+$
165	Moderate	Fragment corresponding to $[C_{12}H_9]^+$ or similar rearrangement
109	Moderate	Further fragmentation

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions due to the aromatic systems and the thione group.

Table 5: Expected UV-Visible Absorption Maxima

λ_{max} (nm)	Molar Absorptivity (ϵ)	Assignment
~250 - 270	High	$\pi \rightarrow \pi^*$ transitions of the phenyl groups
~330 - 350	Moderate	$n \rightarrow \pi^*$ transition of the C=S group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4,5-Diphenyl-4-oxazoline-2-thione** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for providing detailed fragmentation patterns.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

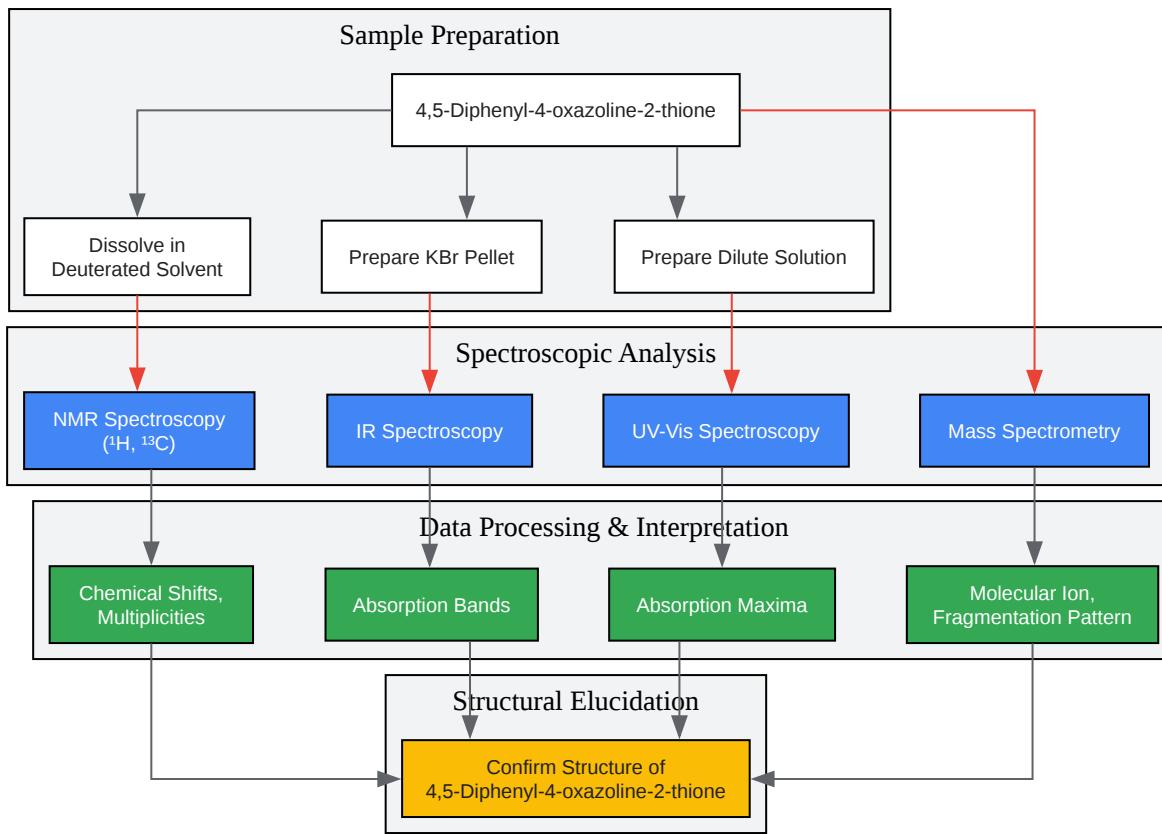
Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (typically in the range of 10^{-4} to 10^{-6} M).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
 - Record the absorbance spectrum and identify the wavelengths of maximum absorption (λ_{max}).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

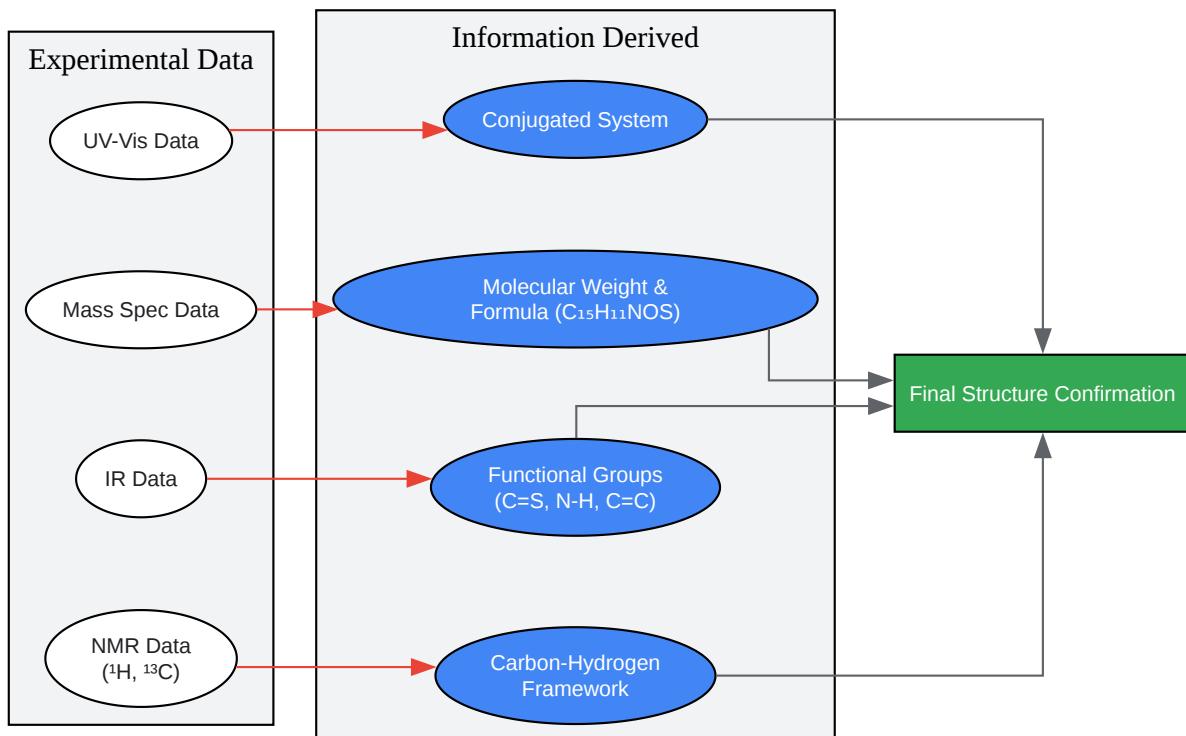


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Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination.



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Caption: Integration of spectroscopic data for structural analysis.

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References

- 1. 4,5-Diphenyl-4-oxazoline-2-thione | C₁₅H₁₁NOS | CID 853676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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